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Compound of Interest

Compound Name:
4-Bromo-2-

(difluoromethoxy)aniline

Cat. No.: B3069973 Get Quote

In the landscape of fine chemical intermediates, structural novelty is the currency of innovation.

4-Bromo-2-(difluoromethoxy)aniline, registered under CAS number 1000575-14-3, emerges

as a compound of significant interest for researchers in drug discovery and materials science.

[1] Its architecture is a deliberate convergence of three synthetically powerful functional groups

on a single phenyl scaffold: a reactive bromine atom, a versatile aniline moiety, and a

metabolically robust difluoromethoxy group.

The strategic placement of these groups creates a trifecta of chemical potential:

The aniline (-NH₂) group is a classical nucleophile and a precursor to a vast array of

heterocycles and functional groups central to biologically active molecules.

The bromine atom at the 4-position serves as a prime handle for palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile

construction of complex bi-aryl or carbon-extended structures.

The difluoromethoxy (-OCHF₂) group at the 2-position is a modern and highly valued

substituent in medicinal chemistry. It is recognized as a bioisostere for hydroxyl or thiol

groups and can enhance crucial drug-like properties such as metabolic stability, lipophilicity,

and binding affinity by acting as a hydrogen bond donor.[2][3]

This guide provides a comprehensive technical overview of 4-Bromo-2-
(difluoromethoxy)aniline, offering field-proven insights into its properties, logical synthesis
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strategies, potential applications, and critical safety protocols. While this specific molecule is

not yet widely documented in peer-reviewed literature, this paper constructs a robust profile

based on established principles of organic chemistry and extensive data from analogous

structures.

Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation of its

effective application in synthesis. The key identifiers and calculated properties for 4-Bromo-2-
(difluoromethoxy)aniline are summarized below.

Property Value Source

CAS Number 1000575-14-3 [1]

Molecular Formula C₇H₆BrF₂NO [1]

Molecular Weight 238.03 g/mol Calculated

Appearance

Not widely reported; likely an

off-white to tan solid, typical for

similar anilines.

Inferred

Melting Point
No data available in searched

literature.
-

Boiling Point
No data available in searched

literature.
-

Solubility

Expected to be soluble in

common organic solvents like

Dichloromethane (DCM),

Tetrahydrofuran (THF), and

Ethyl Acetate.

Inferred

Proposed Synthesis Pathways: A Logic-Driven
Approach
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While a specific, published protocol for the synthesis of 4-Bromo-2-(difluoromethoxy)aniline
(3) could not be identified in the current literature, its structure suggests two primary, chemically

sound retrosynthetic pathways. The choice between these routes in a practical setting would

depend on starting material availability, cost, and scalability considerations.

Pathway A: Late-Stage Bromination of a
Difluoromethoxy Precursor
This approach prioritizes the early installation of the difluoromethoxy group, followed by a

regioselective bromination. This is often a preferred strategy as electrophilic aromatic

substitution on anilines is a well-understood and typically high-yielding transformation.

2-(Difluoromethoxy)aniline (1)

4-Bromo-2-(difluoromethoxy)aniline (3)

 Electrophilic
 Aromatic

 Substitution 

Brominating Agent
(e.g., NBS, Br₂)

Solvent
(e.g., DMF, CH₂Cl₂)

Click to download full resolution via product page

Caption: Proposed Synthesis Pathway A: Bromination.

Causality and Experimental Considerations:

Starting Material: The synthesis begins with 2-(difluoromethoxy)aniline (1).

Reaction Rationale: The amino group (-NH₂) is a powerful ortho-, para-directing group for

electrophilic aromatic substitution. Due to the steric hindrance from the adjacent -OCHF₂
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group at the ortho position, the incoming electrophile (Br⁺) is strongly directed to the para

position. This high regioselectivity is a key advantage of this pathway.

Protocol for Implementation (Based on Analogy):

Reagents: A mild brominating agent such as N-Bromosuccinimide (NBS) is often preferred

for anilines to control the reaction and prevent over-bromination.[4] Using elemental

bromine (Br₂) in a solvent like acetic acid is also a viable, more traditional method.[5]

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated

solvent such as Dichloromethane (DCM) would be appropriate.[4]

Procedure: Dissolve 2-(difluoromethoxy)aniline (1.0 eq) in the chosen solvent. Cool the

solution (typically to 0 °C) and add the brominating agent (e.g., NBS, 1.0-1.1 eq) portion-

wise. The reaction is typically stirred for a few hours at room temperature until completion,

as monitored by TLC or LC-MS.[4]

Work-up: The reaction is quenched, followed by an extractive work-up to isolate the crude

product, which can then be purified by column chromatography or recrystallization.

Pathway B: Difluoromethylation of a Bromo-Phenol
Precursor
This alternative route involves installing the bromine atom first, followed by the construction of

the difluoromethoxy group. This can be advantageous if the brominated starting material is

more readily available.
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4-Bromo-2-aminophenol (2)

Step 1: Difluoromethylation

4-Bromo-2-(difluoromethoxy)aniline (3)

Reagent
(e.g., ClCHF₂ gas, TMSCF₂Br)

Base
(e.g., NaOH, K₂CO₃)

Click to download full resolution via product page

Caption: Proposed Synthesis Pathway B: Difluoromethylation.

Causality and Experimental Considerations:

Starting Material: The synthesis originates from 4-Bromo-2-aminophenol (2). It may be

necessary to first protect the amine (e.g., as an acetamide) to prevent side reactions during

the difluoromethylation step.

Reaction Rationale: The core transformation is the O-difluoromethylation of the phenolic

hydroxyl group. This reaction typically proceeds via the generation of a difluorocarbene

intermediate (:CF₂) or through a nucleophilic substitution mechanism.

Protocol for Implementation (Based on Analogy):

Reagents: A common industrial method involves reacting the corresponding phenoxide

(generated in situ with a base like NaOH) with chlorodifluoromethane (Freon-22).[6] Other

modern reagents include sodium chlorodifluoroacetate or bromodifluoromethyl

phosphonates, which serve as precursors to difluorocarbene.

Procedure: Based on a patent for the analogous 4-(difluoromethoxy)aniline, the process

would involve reacting the sodium salt of the starting phenol with

monochlorodifluoromethane under alkaline conditions.[6] If the amine was protected, a
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final deprotection step (e.g., acid or base hydrolysis) would be required to yield the final

product.

Challenges: This route can require specialized equipment to handle gaseous reagents like

chlorodifluoromethane and may involve protecting group manipulations, adding steps to

the overall sequence.

Key Applications in Research & Development
The true value of 4-Bromo-2-(difluoromethoxy)aniline lies in its role as a versatile building

block for synthesizing high-value, complex molecules. Its structural motifs are frequently found

in compounds developed for the pharmaceutical and agrochemical industries.

Core Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes and a major focus of modern drug discovery,

particularly in oncology.[7][8] Many FDA-approved small molecule kinase inhibitors are built

upon aniline scaffolds. The aniline nitrogen acts as a key hydrogen bond donor, anchoring the

inhibitor in the ATP-binding pocket of the kinase.

4-Bromo-2-(difluoromethoxy)aniline Suzuki Coupling
(Adds Aryl Group 'R1')

 Pd Catalyst,
 R1-B(OH)₂ Bi-aryl Intermediate Amine Derivatization

(Adds Heterocycle 'R2')

 e.g., Amidation,
 SNAr Final Kinase Inhibitor Candidate

Click to download full resolution via product page

Caption: Role in a Drug Discovery Workflow.

Rationale for Use:

Suzuki Coupling: The bromine atom at the 4-position is ideal for a Suzuki coupling reaction

to introduce a second aryl or heteroaryl group (R1), a common feature in many kinase

inhibitors.

Amine Derivatization: The aniline group can then be functionalized, for example, by

forming an amide bond or participating in a nucleophilic aromatic substitution (SNAr) to
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attach a core heterocyclic scaffold (R2), such as a quinazoline, pyrimidine, or thiazole.[7]

[8]

Impact of -OCHF₂: The ortho-difluoromethoxy group projects into the solvent-exposed

region or a specific sub-pocket of the enzyme active site. Its properties can enhance

binding affinity and, crucially, improve metabolic stability, leading to a more durable and

effective drug candidate.[3]

Intermediate for Agrochemicals
Similar to pharmaceuticals, the development of novel herbicides and pesticides relies on

intermediates that allow for the creation of diverse chemical libraries. Fluorinated and

brominated anilines are foundational components in many agrochemicals, where the

substituents are used to fine-tune biological activity, environmental persistence, and crop

safety.[1][9]

Safety and Handling: A Self-Validating Protocol
As a research chemical, 4-Bromo-2-(difluoromethoxy)aniline must be handled with the

appropriate precautions. The following information is synthesized from authoritative Safety

Data Sheets (SDS).
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Hazard Category Description & Precautionary Statements

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed.H312: Harmful in

contact with skin.H315: Causes skin

irritation.H319: Causes serious eye

irritation.H332: Harmful if inhaled.H335: May

cause respiratory irritation.

Prevention (P-Statements)

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.P270: Do not

eat, drink or smoke when using this

product.P280: Wear protective gloves/protective

clothing/eye protection/face protection.

Response (P-Statements)

P301+P317: IF SWALLOWED: Get medical

help.P302+P352: IF ON SKIN: Wash with plenty

of water.P304+P340: IF INHALED: Remove

person to fresh air and keep comfortable for

breathing.P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage

P403+P233: Store in a well-ventilated place.

Keep container tightly closed.P405: Store

locked up.

Disposal
P501: Dispose of contents/container to an

approved waste disposal plant.

Conclusion
4-Bromo-2-(difluoromethoxy)aniline (CAS 1000575-14-3) represents a strategically

designed chemical building block with high potential for innovation in both pharmaceutical and

agrochemical research. While detailed synthetic protocols and specific applications are still

emerging in public-domain literature, its molecular architecture provides clear, logical pathways
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for its synthesis and subsequent use. The combination of a coupling-ready bromine handle, a

versatile aniline nucleophile, and a property-enhancing difluoromethoxy group makes it an

attractive tool for chemists aiming to construct novel, high-value molecules. Adherence to strict

safety protocols is mandatory for handling this compound, ensuring that its potential can be

explored responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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